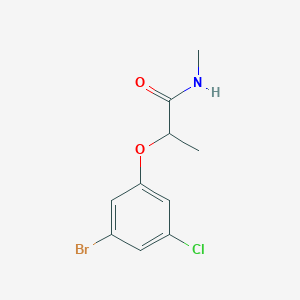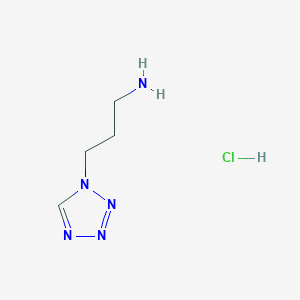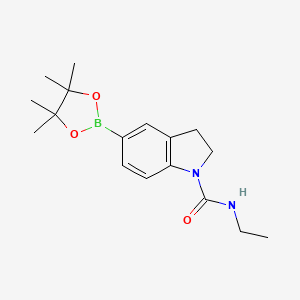![molecular formula C15H26N2O4 B1487350 6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate CAS No. 2114096-54-5](/img/structure/B1487350.png)
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate
Descripción general
Descripción
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate (6-TBA-MAM-6-ASP) is an organic compound belonging to the family of spiro compounds. It is an important synthetic intermediate for the production of a variety of drugs, agrochemicals, and specialty chemicals. 6-TBA-MAM-6-ASP is used in various scientific research applications, such as the study of enzyme activity, protein-ligand interactions, and drug delivery.
Aplicaciones Científicas De Investigación
6-TBA-MAM-6-ASP has been used in various scientific research applications, such as the study of enzyme activity, protein-ligand interactions, and drug delivery. For example, it has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been used to study the interaction between proteins and ligands, such as small molecules, peptides, and antibodies. In addition, 6-TBA-MAM-6-ASP has been used as a drug delivery vehicle for the delivery of therapeutic agents to targeted tissues.
Mecanismo De Acción
6-TBA-MAM-6-ASP is a lipophilic compound, which means that it is able to cross biological membranes and interact with proteins. Its mechanism of action is dependent on the nature of the target protein. For example, when used as a substrate for the enzyme acetylcholinesterase, 6-TBA-MAM-6-ASP binds to the enzyme and inhibits its activity. When used as a drug delivery vehicle, 6-TBA-MAM-6-ASP binds to the target protein and facilitates the transport of the therapeutic agent to the target tissue.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-TBA-MAM-6-ASP depend on the target protein and the therapeutic agent being delivered. For example, when used as a substrate for the enzyme acetylcholinesterase, 6-TBA-MAM-6-ASP can inhibit the enzyme’s activity, resulting in increased levels of acetylcholine in the brain. This can lead to increased alertness and improved cognitive performance. When used as a drug delivery vehicle, 6-TBA-MAM-6-ASP can facilitate the delivery of therapeutic agents to the target tissue, resulting in the desired therapeutic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-TBA-MAM-6-ASP in laboratory experiments has several advantages. It is a relatively stable compound, which makes it ideal for long-term storage and use in experiments. In addition, it is lipophilic, which means that it can cross biological membranes and interact with proteins. This makes it ideal for the study of enzyme activity and protein-ligand interactions. However, 6-TBA-MAM-6-ASP has several limitations. It is a relatively large molecule, which can make it difficult to synthesize and purify. In addition, it is not water-soluble, which can limit its use in experiments involving aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 6-TBA-MAM-6-ASP. It could be used to develop new drugs and agrochemicals, or to improve existing drug delivery systems. In addition, it could be used to study the structure and function of proteins and enzymes, or to develop new methods for drug delivery. Finally, it could be used to study the effects of environmental toxins on biological systems.
Propiedades
IUPAC Name |
6-O-tert-butyl 2-O-methyl 2-(aminomethyl)-6-azaspiro[2.5]octane-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-13(2,3)21-12(19)17-7-5-14(6-8-17)9-15(14,10-16)11(18)20-4/h5-10,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVCWEBYSLEJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl) 1-methyl 1-(aminomethyl)-6-azaspiro[2.5]octane-1,6-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)
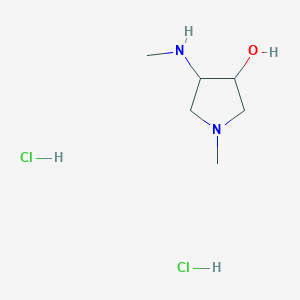
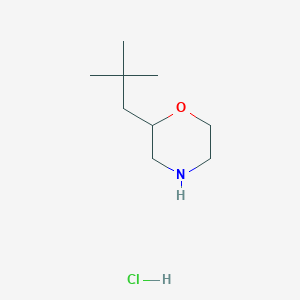
![tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]hept-5-ylcarbamate hydrochloride](/img/structure/B1487276.png)
![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]hept-6-ylcarbamate hydrochloride](/img/structure/B1487278.png)
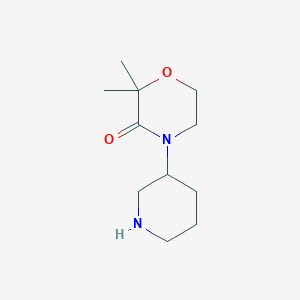
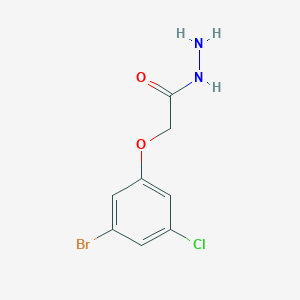
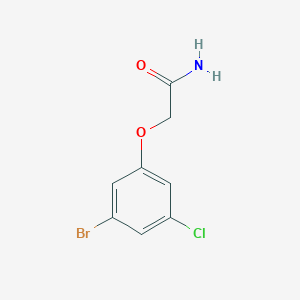
![6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487285.png)
![tert-Butyl 9-amino-4-oxo-5-oxa-2-azatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487286.png)
